molecular formula C25H28N4O4S B2970710 7-[4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688054-72-0

7-[4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

カタログ番号: B2970710
CAS番号: 688054-72-0
分子量: 480.58
InChIキー: AJXKBJFVIGPAPU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-[4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a useful research compound. Its molecular formula is C25H28N4O4S and its molecular weight is 480.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Chemical Properties

7-[4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound involved in various synthetic and chemical processes. Research has shown that compounds like this can be synthesized under palladium-catalyzed Buchwald–Hartwig coupling reactions, demonstrating their potential in creating diverse organic molecules for various applications (Nowak et al., 2015).

Anticancer Activity

A significant aspect of this compound's research application lies in its potential anticancer activity. Certain derivatives have shown significant activity against cancer cell lines, indicating their potential in cancer treatment research (Nowak et al., 2015).

Antihypertensive Properties

Compounds with a structure similar to this quinazolinone derivative have been investigated for their antihypertensive properties. Such research underlines the potential for these compounds in developing new medications for managing high blood pressure (Takai et al., 1986).

作用機序

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-(3-methylphenyl)piperazine with 4-oxobutyl chloride to form the intermediate, which is then reacted with 6-amino-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one in the presence of a reducing agent to yield the final product.", "Starting Materials": [ "4-(3-methylphenyl)piperazine", "4-oxobutyl chloride", "6-amino-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one", "Reducing agent" ], "Reaction": [ "Step 1: Condensation of 4-(3-methylphenyl)piperazine with 4-oxobutyl chloride in the presence of a base to form the intermediate.", "Step 2: Purification of the intermediate by column chromatography.", "Step 3: Reaction of the intermediate with 6-amino-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one in the presence of a reducing agent to yield the final product.", "Step 4: Purification of the final product by column chromatography." ] }

CAS番号

688054-72-0

分子式

C25H28N4O4S

分子量

480.58

IUPAC名

7-[4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C25H28N4O4S/c1-16-5-3-6-18(11-16)28-10-9-27(14-17(28)2)23(30)7-4-8-29-24(31)19-12-21-22(33-15-32-21)13-20(19)26-25(29)34/h3,5-6,11-13,17H,4,7-10,14-15H2,1-2H3,(H,26,34)

InChIキー

AJXKBJFVIGPAPU-UHFFFAOYSA-N

SMILES

CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

溶解性

not available

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。